molecular formula C15H23NO3 B13556894 tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate

tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate

Cat. No.: B13556894
M. Wt: 265.35 g/mol
InChI Key: NAEJNNNTUZCEST-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a tert-butyl group, a phenyl ring, and a hydroxybutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate typically involves the reaction of 4-(4-hydroxybutyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for bromination and nitration, respectively.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl side chain can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-hydroxycyclohexyl)carbamate
  • Tert-butyl N-(4-hydroxyphenyl)carbamate
  • Tert-butyl N-(4-aminobutyl)carbamate

Uniqueness

Tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydroxybutyl side chain provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13-9-7-12(8-10-13)6-4-5-11-17/h7-10,17H,4-6,11H2,1-3H3,(H,16,18)

InChI Key

NAEJNNNTUZCEST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCCO

Origin of Product

United States

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